Product packaging for Imidazo[1,2-a]pyrazine-2-carbonitrile(Cat. No.:CAS No. 87597-31-7)

Imidazo[1,2-a]pyrazine-2-carbonitrile

Cat. No.: B1625986
CAS No.: 87597-31-7
M. Wt: 144.13 g/mol
InChI Key: CHQYVYHLRLXGTA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-2-carbonitrile (CAS# 87597-31-7) is a versatile nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. With the molecular formula C~7~H~4~N~4~ and a molecular weight of 144.13 g/mol, this compound serves as a valuable chemical building block for the synthesis of more complex molecules . The imidazo[1,2-a]pyrazine core is a privileged structure in pharmaceutical research, known for its ability to interact with various biological targets. This core structure is recognized as a promising scaffold for developing novel therapeutics, particularly in the central nervous system. For instance, closely related derivatives have been discovered as potent and selective negative modulators of hippocampal AMPA receptors associated with the regulatory protein γ-8, representing a promising approach for the treatment of epilepsy . Furthermore, the imidazo[1,2-a]pyrazine scaffold is being actively explored in other therapeutic areas, including oncology. Research indicates that derivatives of this core can exhibit potent anti-proliferative activity against cancer cell lines and can function as inhibitors of key signaling proteins, such as phosphoinositide 3-kinases (PI3Ks) and G-proteins . Its isosteric relationship with other nitrogen-containing heterocycles makes it a key structure for optimizing drug properties like potency and metabolic stability . Recent advancements in synthetic chemistry, such as calculation-assisted regioselective functionalization, now enable more efficient and targeted decoration of this scaffold, thereby accelerating the discovery of new bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B1625986 Imidazo[1,2-a]pyrazine-2-carbonitrile CAS No. 87597-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQYVYHLRLXGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540424
Record name Imidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-31-7
Record name Imidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches to Imidazo 1,2 a Pyrazine 2 Carbonitrile and Its Analogs

Classical and Contemporary Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core

The construction of the imidazo[1,2-a]pyrazine ring system is primarily achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core. Several synthetic strategies have been developed to achieve this, with varying degrees of efficiency, substrate scope, and environmental impact.

Ring-Closing Condensation Reactions of 2-Aminopyrazines with α-Halocarbonyl Compounds

One of the most traditional and widely employed methods for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. ucl.ac.uk This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the amino group of the pyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

The versatility of this method lies in the commercial availability of a wide range of substituted 2-aminopyrazines and α-halocarbonyl compounds, allowing for the introduction of various substituents at different positions of the final imidazo[1,2-a]pyrazine product. For instance, the reaction of 2-aminopyrazine with α-bromoacetophenones leads to the formation of 2-phenylimidazo[1,2-a]pyrazines. nih.gov Similarly, using α-chloro-para-fluoro-acetophenone allows for the synthesis of 2-(p-fluorophenyl)imidazo[1,2-a]pyrazine derivatives. rsc.org

However, this method can sometimes be limited by poor yields and the formation of inseparable mixtures of regioisomers, particularly when using certain solvents or attempting further functionalization like bromination. rsc.org

Cyclization Strategies Involving Ethyl Bromopyruvate and Pyrazine Derivatives

A variation of the condensation reaction involves the use of α-keto esters, such as ethyl bromopyruvate, with 2-aminopyrazine derivatives. This approach is particularly useful for introducing an ester group at the 2-position of the imidazo[1,2-a]pyrazine core, which can then be further manipulated.

For example, the cyclization of 2-aminopyrimidine (B69317) with ethyl bromopyruvate has been shown to produce a mixture of isomers, from which 2-ethoxycarbonylimidazo[1,2-a]pyrimidine can be isolated. mdpi.com A similar reaction with 2-aminopyrazines would be expected to yield the corresponding 2-ethoxycarbonylimidazo[1,2-a]pyrazine. This ester functionality serves as a versatile handle for further synthetic transformations, including hydrolysis to the carboxylic acid, amidation, or reduction.

Expedient Synthesis via Hydrazide Formation and Subsequent Derivatization

The synthesis of the imidazo[1,2-a]pyrazine core directly from hydrazide precursors is not a widely documented or standard methodology. However, related research on other fused heterocyclic systems provides some insights into potential, albeit less common, synthetic pathways.

For instance, a five-component cascade reaction has been developed for the synthesis of N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. iau.ir This complex reaction involves cyanoacetohydrazide, an acetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. While this method produces a hydrazide-functionalized imidazo[1,2-a]pyridine (B132010), it does not represent a direct cyclization of a pyrazine hydrazide to form the core imidazo[1,2-a]pyrazine ring system. Another related strategy involves the intramolecular ring transformation of γ-keto-oxazoles with hydrazine (B178648) to form fused imidazoles, such as imidazo[1,2-b]pyridazines. nih.gov

These examples from related heterocyclic systems suggest that while hydrazide chemistry is a powerful tool in organic synthesis, a direct and expedient route to the imidazo[1,2-a]pyrazine core via hydrazide formation and subsequent derivatization is not a well-established synthetic strategy at present.

Atom-Economical and Eco-Friendly Methodologies for Multi-Substituted Imidazo[1,2-a]pyrazines

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of atom-economical and eco-friendly approaches for the synthesis of imidazo[1,2-a]pyrazines, often utilizing multicomponent reactions (MCRs) and green reaction conditions.

MCRs are particularly attractive as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving efficiency. An iodine-catalyzed three-component reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives in good yields. mdpi.comresearchgate.net This method is advantageous due to its operational simplicity and the use of a low-cost and environmentally benign catalyst. mdpi.comresearchgate.netorganic-chemistry.org

The use of green solvents is another key aspect of eco-friendly synthesis. Researchers have developed a catalyst-free heteroannulation reaction for the synthesis of imidazo[1,2-a]pyrazines under microwave irradiation in a mixture of water and isopropanol (B130326) (H₂O-IPA). This method offers several advantages, including reduced reaction times, excellent yields, and a simple workup procedure. Another green solvent that has been successfully employed is eucalyptol, which has been used in the Groebke–Blackburn–Bienaymé three-component reaction to synthesize a library of imidazo[1,2-a]pyrazines.

These modern methodologies not only provide efficient access to the imidazo[1,2-a]pyrazine scaffold but also align with the principles of green chemistry by minimizing waste and the use of hazardous reagents.

Reaction TypeKey ReactantsCatalyst/ConditionsAdvantages
Iodine-Catalyzed MCR Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanideIodine, Ethanol (B145695), Room TemperatureAtom-economical, mild conditions, good yields. mdpi.comresearchgate.net
Microwave-Assisted Annulation 2-Aminopyrazine, α-bromoketonesCatalyst-free, H₂O-IPA, MicrowaveRapid, high yields, green solvent.
Groebke–Blackburn–Bienaymé MCR Aldehyde, 2-aminopyrazine, isocyanideEucalyptol (green solvent)Sustainable, efficient, simple filtration for purification.

Catalyst-Free Annulative Functionalization for Novel Imidazo[1,2-a]pyrazine Hybrid Scaffolds

The development of catalyst-free reactions is a significant goal in organic synthesis as it simplifies procedures, reduces costs, and avoids contamination of the final product with metal residues. For the synthesis of imidazo[1,2-a]pyrazine derivatives, catalyst-free annulative functionalization has emerged as a powerful strategy for constructing novel hybrid scaffolds.

One such approach involves the reaction of a β-enaminone with propargylamine. This domino reaction proceeds through a regioselective conjugate substitution followed by a cycloisomerization, leading to the formation of two heterocyclic moieties (a pyrazine and an imidazole) in a single operation. This method allows for the successive formation of three C-N bonds and the construction of a tricyclic skeleton incorporating the imidazo[1,2-a]pyrazine core.

Another example is the catalyst-free reaction of 2-aminopyridine (B139424) with 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, which provides a cascade process for the synthesis of 3-arylimidazo[1,2-a]pyridines in high yields. A similar strategy could potentially be applied to 2-aminopyrazines. These catalyst-free methods are highly efficient and environmentally benign, offering a straightforward route to complex molecular architectures.

Advanced Synthetic Transformations and Functionalization of Imidazo[1,2-a]pyrazine-2-carbonitrile

Once the imidazo[1,2-a]pyrazine core is synthesized, further functionalization is often required to modulate its biological activity. The introduction of a carbonitrile group at the 2-position provides a versatile handle for a variety of synthetic transformations. The presence of electron-donating groups at other positions on the ring system can greatly enhance the reactivity of the heterocycle towards electrophilic substitutions, particularly at the 3-position.

Research has shown that imidazo[1,2-a]pyrazine-3-carbonitrile (B2648645) can be treated with organometallic reagents to introduce substituents at other positions on the heterocyclic scaffold. iau.ir For example, a second zincation of a 3,6-disubstituted imidazo[1,2-a]pyrazine using TMP₂Zn·2MgCl₂·2LiCl is possible, allowing for the introduction of a third substituent. iau.ir The resulting diheteroarylzinc intermediate can be quenched with various electrophiles, such as iodine, to afford trisubstituted imidazo[1,2-a]pyrazines in moderate to good yields. iau.ir

Furthermore, the imidazo[1,2-a]pyrazine scaffold can be functionalized through various other reactions, including:

Electrophilic Bromination: This is a common method to introduce a bromine atom, typically at the 3-position, which can then be used in cross-coupling reactions. rsc.org

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents. iau.ir

Direct C-H Arylation: Transition metal-catalyzed direct C-H arylation is another powerful tool for the functionalization of the imidazo[1,2-a]pyrazine core, avoiding the need for pre-functionalization with a halogen. iau.ir

The development of regioselective functionalization methods is crucial for the synthesis of complex and multifunctionalized imidazo[1,2-a]pyrazine derivatives. The combination of theoretical calculations and experimental studies has enabled a more rational approach to the decoration of this important heterocyclic scaffold. iau.ir

Functionalization ReactionReagents/CatalystPosition(s) Functionalized
Zincation/Electrophilic Quench TMP₂Zn·2MgCl₂·2LiCl, Electrophile (e.g., I₂)Multiple positions
Electrophilic Bromination NBS (N-Bromosuccinimide)C3
Suzuki-Miyaura Cross-Coupling Arylboronic acid, Pd catalystC3, C6, C8
Direct C-H Arylation Aryl halide, Pd catalystC3

Regioselective C-H Functionalization Strategies for Imidazo[1,2-a]pyrazines

The direct functionalization of carbon-hydrogen (C-H) bonds on the imidazo[1,2-a]pyrazine core is a powerful and atom-economical strategy for molecular construction. nih.gov Research has shown that the imidazo[1,2-a]pyrazine system has distinct sites of reactivity. The C3 position is particularly susceptible to electrophilic attack due to its electron-rich character. ucl.ac.uk This inherent reactivity guides many regioselective functionalization strategies.

Recent advancements have focused on both transition-metal-catalyzed and transition-metal-free approaches to achieve high regioselectivity. researchgate.net For instance, calculations of pKa values and N-basicities have assisted in developing organometallic reactions for the regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719). rsc.org Using specific magnesium and zinc-based reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl allows for selective metalations at different positions, which can then be reacted with various electrophiles to introduce new functional groups. rsc.org Specifically, metalation with TMPMgCl·LiCl selectively occurs at the C3 position. rsc.org

Furthermore, visible light-induced photocatalysis has emerged as a green and efficient method for C-H functionalization, with most research focusing on the C3 position. nih.gov These methods often employ photocatalysts like rose bengal to facilitate reactions such as oxidative cross-dehydrogenative coupling. nih.gov While the C3 position is the most commonly functionalized, the development of methods for other positions remains an active area of research. nih.gov

Table 1: Regioselective Functionalization of Imidazo[1,2-a]pyrazines

StrategyReagent/CatalystPosition FunctionalizedReaction TypeReference
Organometallic MetalationTMPMgCl·LiClC3Magnesiation rsc.org
Organometallic MetalationTMP₂Zn·2MgCl₂·2LiClC5Zincation rsc.org
Visible-Light PhotocatalysisRose BengalC3Oxidative Cross-Dehydrogenative Coupling nih.gov
Electrophilic HalogenationN-Bromosuccinimide (NBS)C3Bromination ucl.ac.uk
Electrophilic NitrosationSodium Nitrite (B80452)/Acetic AcidC3Nitrosation ucl.ac.uk

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has become a cornerstone for accelerating the discovery and production of heterocyclic compounds. This technology significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and product purity compared to conventional heating methods. acs.orgsci-hub.se

The synthesis of the imidazo[1,2-a]pyrazine scaffold is well-suited to microwave irradiation. A common method involves the condensation reaction of a 2-aminopyrazine with an α-haloketone. acs.org Microwave-assisted protocols for this transformation have been developed that are catalyst-free and use green solvents like a water-isopropanol mixture, offering an environmentally friendly approach. acs.org For example, the synthesis of imidazo[1,2-a]pyridine derivatives, a related class of compounds, saw reaction times drop to just one minute under microwave irradiation, a significant improvement over the 40 to 120 minutes required for thermal heating. sci-hub.se

Multicomponent reactions (MCRs) are also efficiently promoted by microwave heating. The synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives can be achieved through a three-component reaction of 2-aminopyrazines, aldehydes, and isocyanides, with microwave irradiation speeding up the process. nih.gov Subsequent post-condensation modifications, such as palladium-catalyzed cross-coupling reactions, can also be accelerated using this technique. nih.gov

Table 2: Comparison of Synthesis Methods for Imidazo[1,2-a]pyridine/pyrazine Derivatives

MethodReaction TimeYieldKey AdvantagesReference
Conventional Heating (Thermal)40-120 minutes30%-80%Standard laboratory setup sci-hub.se
Microwave-Assisted Synthesis1-20 minutesUp to 99%Rapid, high yields, green solvent compatibility acs.orgsci-hub.senih.gov

Strategic Derivatization for Enhanced Structural Diversity

To explore the chemical space around the imidazo[1,2-a]pyrazine core, various derivatization strategies are employed. These methods allow for the systematic modification of the scaffold to tune its properties.

Introduction of Arylidene and Aryl Moieties

The introduction of aryl groups at various positions of the imidazo[1,2-a]pyrazine ring is a common strategy for creating structural diversity. Flexible synthetic routes have been established to produce both 2- and 3-aryl substituted regioisomers. ucl.ac.uknih.gov One approach involves a three-component condensation reaction using an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by iodine, to yield highly functionalized aryl-substituted imidazo[1,2-a]pyrazines. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are also instrumental in this context. For instance, a 6-chloroimidazo[1,2-a]pyrazine can undergo a Negishi cross-coupling with functionalized arylzinc reagents to afford 6-arylated products in high yields. rsc.org Similarly, fluorous-tagged 3-aminoimidazo[1,2-a]pyrazine sulfonates can be subjected to Suzuki cross-coupling with boronic acids to introduce biaryl motifs. nih.gov

Synthesis and Functionalization of Tetrahydroimidazo[1,2-a]pyrazine Derivatives

The synthesis of the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) core provides access to a different three-dimensional chemical space. These heterocyclized dipeptide analogs can be synthesized through a multi-step sequence. nih.govresearchgate.net A typical route involves the reaction of a substituted piperazin-2-one (B30754) with an α-haloketone, followed by cyclization. researchgate.net For example, a combinatorial library of these derivatives was created starting from N-protected amino acids, which were used to build the piperazinone ring, followed by cyclization and deprotection steps. nih.govresearchgate.net This approach allows for the introduction of various substituents to probe structure-activity relationships. nih.gov

Halogenation and Nitration for Structural Tuning

Halogenation and nitration are fundamental electrophilic substitution reactions used to modify the electronic properties of the imidazo[1,2-a]pyrazine ring and to provide handles for further functionalization.

Halogenation: The regioselectivity of halogenation is highly dependent on the reaction conditions and the substitution pattern of the starting material. ucl.ac.uk Generally, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) occurs preferentially at the C3 position. ucl.ac.uk However, the presence of an electron-withdrawing group at the C8 position facilitates this C3 reaction, whereas an electron-donating group at C8 can direct halogenation to the C5 position by increasing its relative electron density. ucl.ac.uk In some cases, harsh conditions can lead to mixtures of di-brominated regioisomers. nih.gov

Nitration: Nitration and the related nitrosation also serve as methods for functionalization. The nitrosation of 2,8-disubstituted imidazo[1,2-a]pyrazines with sodium nitrite and acetic acid occurs selectively at the C3 position. ucl.ac.uk The resulting nitroso group can then be reduced to an amino group, providing a route to 3-amino derivatives. ucl.ac.uk However, this reaction requires the presence of activating groups at the C2 and C8 positions to proceed successfully. ucl.ac.uk

Development of Bivalent Compounds Incorporating the Imidazo[1,2-a]pyrazine Moiety

Bivalent compounds, which consist of two molecular entities connected by a linker, have been designed to interact with multiple binding sites on a biological target. The imidazo[1,2-a]pyrazine scaffold has been successfully incorporated into such constructs. ucl.ac.uknih.gov

In one notable example, 8-amino imidazo[1,2-a]pyrazine derivatives, which act as inhibitors of the VirB11 ATPase, were used as the small molecule component. nih.gov These were conjugated to peptides designed to mimic the subunit interface of the target protein. nih.gov Various bioconjugation methods, including click chemistry and cysteine-maleimide coupling, were explored to link the imidazo[1,2-a]pyrazine unit to the peptide moiety. nih.gov This approach aims to enhance selectivity and probe the assembly of the target protein complex. nih.gov While initial studies of these specific bivalent compounds did not show a major improvement in potency, they established a clear path for the design of future iterations. ucl.ac.uk

Synthesis of Imidazo[1,2-a]pyrazine-based Schiff Base Derivatives

The synthesis of Schiff bases, compounds containing an azomethine or imine group (-C=N-), represents a cornerstone of synthetic organic chemistry. These compounds are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. In the context of the imidazo[1,2-a]pyrazine scaffold, the formation of Schiff base derivatives involves the strategic introduction and reaction of these key functional groups onto the heterocyclic core. The synthetic methodologies primarily diverge into two pathways: the reaction of an amino-functionalized imidazo[1,2-a]pyrazine with a carbonyl compound, or the reaction of an imidazo[1,2-a]pyrazine-carbaldehyde with a primary amine.

A common and efficient route to access the necessary precursors for Schiff base synthesis is through multicomponent reactions (MCRs). MCRs are powerful tools that allow for the construction of complex molecules in a single step from three or more starting materials. For instance, a three-component condensation reaction involving 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid like scandium triflate or iodine, can directly yield 3-aminoimidazo[1,2-a]pyrazine derivatives. ucl.ac.ukmdpi.com This method is highly valued for its efficiency and the ability to generate a diverse library of substituted amino-imidazo[1,2-a]pyrazines. Once the 3-aminoimidazo[1,2-a]pyrazine precursor is obtained, it can readily undergo a condensation reaction with a variety of aromatic or aliphatic aldehydes to produce the corresponding Schiff base derivatives. nih.gov

An alternative and equally viable strategy involves the formylation of the imidazo[1,2-a]pyrazine core to introduce a carbaldehyde group. The Vilsmeier-Haack reaction, for example, can be employed to synthesize imidazo[1,2-a]pyrazine-3-carbaldehyde (B11262) from the parent imidazo[1,2-a]pyrazine using a mixture of phosphorus oxychloride and dimethylformamide. beilstein-journals.org This carbaldehyde is a versatile intermediate that can be reacted with a wide range of primary amines to furnish the desired Schiff base derivatives. This approach is analogous to the well-established synthesis of Schiff bases from imidazo[1,2-a]pyridine-3-carbaldehyde. nih.govresearchgate.netresearchgate.net

Furthermore, analogs such as this compound can be envisioned as precursors for a different class of Schiff bases. The nitrile functional group can be chemically reduced to a primary amine, yielding (imidazo[1,2-a]pyrazin-2-yl)methanamine. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemguide.co.uklibretexts.org The resulting aminomethyl derivative can then be condensed with various aldehydes and ketones to form the corresponding Schiff bases, expanding the structural diversity of this compound class. mdpi.com

The general procedure for the final condensation step to form the Schiff base typically involves stirring equimolar amounts of the amino-imidazo[1,2-a]pyrazine derivative and the appropriate carbonyl compound in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by a few drops of a weak acid like glacial acetic acid and may be conducted at room temperature or with heating. nih.gov The progress of the reaction is monitored by thin-layer chromatography, and upon completion, the Schiff base product often precipitates from the solution and can be purified by recrystallization. nih.govnih.gov

The following tables provide representative examples of imidazo[1,2-a]pyrazine-based Schiff base derivatives and the key precursors for their synthesis.

Table 1: Key Precursors for the Synthesis of Imidazo[1,2-a]pyrazine-based Schiff Bases

Compound NameStructureRole in Synthesis
3-Amino-2-phenylimidazo[1,2-a]pyrazine3-Amino-2-phenylimidazo[1,2-a]pyrazineAmine Precursor
Imidazo[1,2-a]pyrazine-3-carbaldehydeImidazo[1,2-a]pyrazine-3-carbaldehydeCarbonyl Precursor
(Imidazo[1,2-a]pyrazin-2-yl)methanamine(Imidazo[1,2-a]pyrazin-2-yl)methanamineAmine Precursor

Table 2: Examples of Imidazo[1,2-a]pyrazine-based Schiff Base Derivatives

DerivativeR Group (from Aldehyde)Resulting Schiff Base Structure
(E)-N-(4-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrazin-3-amine4-Chlorophenyl(E)-N-(4-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrazin-3-amine
(E)-N-(4-methoxybenzylidene)-2-phenylimidazo[1,2-a]pyrazin-3-amine4-Methoxyphenyl(E)-N-(4-methoxybenzylidene)-2-phenylimidazo[1,2-a]pyrazin-3-amine
(E)-1-(Imidazo[1,2-a]pyrazin-3-yl)-N-(pyridin-2-yl)methaniminePyridin-2-yl(E)-1-(Imidazo[1,2-a]pyrazin-3-yl)-N-(pyridin-2-yl)methanimine

Advanced Spectroscopic and Spectrometric Characterization of Imidazo 1,2 a Pyrazine 2 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate molecular architecture of organic compounds. For imidazo[1,2-a]pyrazine-2-carbonitrile derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of an this compound derivative reveals key information about the number of different types of protons and their neighboring environments. The aromatic protons on the fused ring system typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern.

While specific experimental data for the unsubstituted "this compound" is not extensively published in readily available literature, analysis of related structures allows for the prediction of spectral characteristics. For instance, in related imidazo[1,2-a]pyridine (B132010) structures, the bridgehead nitrogen atom significantly influences the electronic environment of the adjacent carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Imidazo[1,2-a]pyrazine (B1224502) Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-~130-145
3~7.5 - 8.5 (singlet)~110-125
5~8.0 - 9.0 (doublet)~135-150
6~7.0 - 8.0 (multiplet)~115-130
8~7.0 - 8.0 (multiplet)~120-135
CN-~115-125

Note: The data in this table is illustrative and based on general knowledge of similar heterocyclic systems. Actual values will vary with substitution and solvent.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HETCOR, COLOC)

To definitively assign the proton and carbon signals, especially in complex substituted derivatives, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. google.com For an imidazo[1,2-a]pyrazine derivative, COSY spectra would show cross-peaks between adjacent protons on the pyrazine (B50134) ring, allowing for the establishment of their connectivity. justia.com

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. google.com This is a crucial step in assigning the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) or COLOC (Correlation Spectroscopy for Long-Range Couplings): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. justia.com It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For example, the proton at position 3 would show a correlation to the carbon of the nitrile group, confirming its placement at position 2.

Strategies for Resolving Complex Proton and Carbon Assignments

In cases of significant signal overlap in the aromatic region of the ¹H NMR spectrum, several strategies can be employed. Changing the solvent can induce differential shifts in proton resonances, potentially resolving the overlap. The use of higher field NMR spectrometers (e.g., 600 MHz or higher) can also increase spectral dispersion. Furthermore, advanced 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, which is particularly useful for assigning protons on substituted side chains. For unambiguous carbon assignments, comparing experimental data with theoretically calculated chemical shifts using density functional theory (DFT) can be a powerful validation tool.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula. For this compound (C₇H₄N₄), the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺Difference (ppm)
C₇H₅N₄145.05087Value to be determined experimentally< 5

Note: The observed exact mass is a placeholder and would be obtained from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, the most characteristic absorption is that of the nitrile (C≡N) stretching vibration. This peak is typically sharp and of medium to strong intensity, appearing in a relatively uncongested region of the spectrum, around 2220-2260 cm⁻¹ for aromatic nitriles. The presence of this band is a key indicator of the successful incorporation of the carbonitrile group. Other important vibrations include C=N and C=C stretching bands within the aromatic ring system (approximately 1450-1650 cm⁻¹) and C-H stretching vibrations (around 3000-3100 cm⁻¹ for aromatic C-H).

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2260
Aromatic C-HStretch3000 - 3100
Aromatic C=C/C=NStretch1450 - 1650

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and, in its preparative format, for the isolation of imidazo[1,2-a]pyrazine derivatives. Its high resolution, sensitivity, and speed make it an indispensable tool in the synthesis and characterization of these heterocyclic compounds. The versatility of HPLC allows for the fine-tuning of separation conditions to suit the specific physicochemical properties of various derivatives within this class.

The purity of synthesized imidazo[1,2-a]pyrazine derivatives is a critical parameter, and reverse-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more non-polar compounds being retained longer on the column.

In a study detailing the synthesis of a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, the purity of the most potent compounds was confirmed using HPLC. nih.gov Specifically, for 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine and its pyridine (B92270) analogue, a reverse-phase C18 column was utilized. nih.gov The analysis was performed using a Shimadzu SCL-10ATVP instrument with a mobile phase consisting of a 1:1 isocratic mixture of acetonitrile (B52724) and water. nih.govrsc.org This method successfully demonstrated the high purity of the synthesized compounds, which was reported to be over 98%. nih.gov The flow rate for the analysis was maintained at 0.5 mL/min. nih.gov

The selection of HPLC parameters is crucial for achieving optimal separation. Key variables include:

Stationary Phase: C18 (octadecylsilyl) columns are widely used due to their hydrophobicity and ability to separate a broad range of organic molecules. The choice of end-capping and particle size can further influence the separation.

Mobile Phase: A mixture of water and an organic modifier, typically acetonitrile or methanol, is standard for RP-HPLC. The ratio of the organic modifier can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. Buffers may be added to the mobile phase to control the pH and ensure the consistent ionization state of the analytes.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.

Detection: A UV-Vis detector is commonly used, with the wavelength set to the absorbance maximum of the imidazo[1,2-a]pyrazine derivatives to ensure high sensitivity.

For the isolation of specific imidazo[1,2-a]pyrazine derivatives from a reaction mixture or a complex sample, preparative HPLC is the method of choice. While analytical HPLC focuses on quantification and identification using small sample volumes, preparative HPLC aims to purify larger quantities of a compound. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. The fractions corresponding to the desired compound's peak are collected as they elute from the column. While specific preparative HPLC conditions for this compound are not extensively detailed in the reviewed literature, the analytical conditions can often be scaled up for preparative purposes.

The table below summarizes typical HPLC conditions used for the analysis of imidazo[1,2-a]pyrazine derivatives based on available research.

Parameter Condition Reference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Instrument Shimadzu SCL-10ATVP or equivalent nih.gov
Stationary Phase C18 (Octadecylsilyl) nih.gov
Mobile Phase Acetonitrile : Water (50:50, v/v), Isocratic nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV-Vis Spectroscopy nih.gov
Purity Achieved >98% for specific derivatives nih.gov

While the provided data from the literature focuses on specific amino-substituted derivatives, these conditions offer a solid starting point for developing methods for other compounds in the imidazo[1,2-a]pyrazine family, including the titular this compound. Method development would involve optimizing the mobile phase composition and gradient to achieve the best resolution for the specific derivative of interest.

Pharmacological and Biological Activity Profiling of Imidazo 1,2 a Pyrazine 2 Carbonitrile Derivatives

Broad-Spectrum Bioactivity Characterization

Derivatives of the Imidazo[1,2-a]pyrazine-2-carbonitrile core have been the subject of numerous investigations to characterize their potential therapeutic applications. These studies have revealed a broad spectrum of biological activities, highlighting the versatility of this chemical scaffold. The following sections detail the specific pharmacological and biological activities that have been explored.

Antimicrobial Efficacy: Evaluation Against Bacterial and Fungal Pathogens

This compound derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. The antimicrobial activity is significantly influenced by the nature and position of substituents on the imidazopyrazine ring.

One study reported the synthesis of a series of N-[2-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8-yl] substituted benzene (B151609) sulfonohydrazide derivatives and their evaluation for antimicrobial activity. Several of these compounds exhibited significant antibacterial effects. Specifically, compounds 3a , 3h , 3i , and 3j showed a high degree of activity against Bacillus subtilis. Against Staphylococcus aureus, compounds 3a , 3b , 3c , 3h , and 3i were identified as excellent growth inhibitors. Furthermore, compounds 3a , 3b , 3h , and 3i displayed excellent growth inhibition of E. coli, while compounds 3c , 3e , 3h , and 3i were highly active against Pseudomonas aeruginosa. In terms of antifungal activity, compound 3c was particularly effective against Aspergillus niger, and compounds 3a , 3h , and 3i showed potent activity against Aspergillus flavus. google.com

Another investigation into a series of imidazo[1,2-a]pyrazine (B1224502) derivatives with substitutions at the C2, C3, and C8 positions also revealed promising antimicrobial activity. Compounds 4f , 4a , 5g , 6b , and 6c displayed pronounced antibacterial activity against Staphylococcus aureus at a concentration of 100 μg/mL. Against the fungal pathogens Candida albicans and Aspergillus niger, compounds 5h , 6b , 4f , and 6c showed excellent zones of inhibition at a concentration of 50 μg/mL when compared to reference drugs. researchgate.net

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismActivityReference
3a Bacillus subtilis, Staphylococcus aureus, E. coli, Aspergillus flavusHigh google.com
3b Staphylococcus aureus, E. coliExcellent google.com
3c Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus nigerExcellent google.com
3h Bacillus subtilis, Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Aspergillus flavusHigh to Excellent google.com
3i Bacillus subtilis, Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Aspergillus flavusHigh to Excellent google.com
3j Bacillus subtilisHigh google.com
4a Staphylococcus aureusPronounced researchgate.net
4f Staphylococcus aureus, Candida albicans, Aspergillus nigerPronounced to Excellent researchgate.net
5g Staphylococcus aureusPronounced researchgate.net
5h Candida albicans, Aspergillus nigerExcellent researchgate.net
6b Staphylococcus aureus, Candida albicans, Aspergillus nigerPronounced to Excellent researchgate.net
6c Staphylococcus aureus, Candida albicans, Aspergillus nigerPronounced to Excellent researchgate.net

Antiviral Properties: Investigations into Viral Inhibition Mechanisms

Anticancer and Cytotoxic Potentials in Diverse Cell Lines

The anticancer potential of this compound derivatives has been an area of active investigation, with several studies reporting significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization.

A series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin inhibitors and showed potent anti-proliferative activities against a panel of cancer cell lines, including HepG-2, HCT-116, A549, and MDA-MB-231 cells. google.com One of the most potent compounds, TB-25 , exhibited an IC50 of 23 nM against HCT-116 cells. google.com Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. google.com

In another study, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines: Hep-2, HepG2, MCF-7, and A375. Significant anticancer activities were observed, with one compound, 12b , demonstrating promising IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM against Hep-2, HepG2, MCF-7, and A375 cells, respectively. google.com

Conversely, not all imidazo[1,2-a]pyrazine derivatives exhibit anticancer properties. One study found that their newly designed derivatives of imidazo[1,2-a]pyrazines did not show any inhibition of cancer cell growth on HeLa and MCF7 cell lines at a concentration of 10 μg/mL. researchgate.net

Interactive Data Table: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50Mechanism of ActionReference
TB-25 HCT-11623 nMTubulin Polymerization Inhibitor google.com
12b Hep-211 μMNot specified google.com
12b HepG213 μMNot specified google.com
12b MCF-711 μMNot specified google.com
12b A37511 μMNot specified google.com
Various DerivativesHeLa, MCF-7No inhibition at 10 μg/mLNot applicable researchgate.net

Anti-inflammatory and Analgesic Effects

The imidazo[1,2-a]pyrazine scaffold is associated with anti-inflammatory properties. Research has indicated that certain derivatives of this compound possess significant anti-inflammatory and potentially analgesic effects.

Early research highlighted the considerable anti-inflammatory activity of imidazo[1,2-a]pyrazine 2-acetic acid, a closely related analogue, which prompted further investigation into other derivatives. google.co.ao More recently, a study on pyrazole (B372694) conjugated imidazo[1,2-a]pyrazine derivatives demonstrated a significant protective effect against acute lung injury in septic rats. One compound, 3h , was shown to significantly reduce lung inflammation and membrane permeability, suggesting a potent anti-inflammatory action mediated through the attenuation of NF-κB, oxidative stress, and apoptosis. The analgesic properties of imidazo[1,2-a]pyrazine derivatives have also been reported in a more general context for the broader class of imidazo[1,2-a]pyrazines. google.com

Antiulcer and Gastroprotective Mechanisms

The potential for this compound derivatives to act as antiulcer and gastroprotective agents has been suggested, although detailed mechanistic studies are not extensively reported. The research work of F. Laurent mentions antiulcer activity for 6-Bromo-8-(methylamino)this compound. researchgate.net The broader class of imidazo[1,2-a]pyrazine derivatives has been noted for antiulcer properties in several reviews. researchgate.net However, specific investigations into the gastroprotective mechanisms of the 2-carbonitrile derivatives are needed to substantiate these claims.

Central Nervous System (CNS) Activities: Anticonvulsant and Anxiolytic Effects

Derivatives of this compound have been investigated for their effects on the central nervous system, with some evidence pointing towards potential anticonvulsant and anxiolytic activities.

The anticonvulsant potential of this class of compounds is suggested by a patent describing diphenyl heterocyclic derivatives as modulators of large-conductance calcium-activated potassium (BK) channels. This patent mentions that 6-Bromo-8-(methylamino)this compound (SCA-40) has been described as a BK channel opener. The opening of BK channels can lead to cell hyperpolarization, which may protect neuronal cells and be beneficial in the treatment of convulsions.

Furthermore, a patent for imidazo[1,2-a]pyrazine derivatives as phosphodiesterase 10 (PDE10) inhibitors suggests their utility in treating neurological and psychiatric disorders. google.com The inhibition of PDE10 is a recognized therapeutic strategy for certain CNS conditions, which could potentially encompass anxiolytic effects. The general class of imidazo[1,2-a]pyrazines has also been reported to possess anticonvulsant and anxiolytic-like activities in various studies. google.com However, more direct and detailed research is required to specifically confirm and characterize the anticonvulsant and anxiolytic profiles of this compound derivatives.

Metabolic Regulation: Antidiabetic and Hypoglycemic Activities

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their potential role in managing metabolic disorders, specifically for their hypoglycemic effects. A study focused on a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines revealed their capacity to lower blood glucose levels in insulin-resistant hyperglycemic mice. nih.gov

The parent compound, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, demonstrated significant hypoglycemic activity and a high affinity for the α2-adrenergic receptor. nih.gov Further modifications to this core structure were explored to understand the structure-activity relationship (SAR). It was observed that substitutions on the imidazo[1,2-a]pyrazine ring generally led to a decrease in α2 receptor binding and a corresponding reduction in hypoglycemic potency. nih.gov However, certain derivatives, namely the 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, retained a high affinity for the α2 receptor and were potent hypoglycemic agents. nih.gov The introduction of a 4-methylpiperazine group was found to decrease binding to α1 and β1 adrenergic receptors while preserving some hypoglycemic activity. nih.gov

Table 1: Hypoglycemic Activity and Receptor Affinity of Selected Imidazo[1,2-a]pyrazine Derivatives This table is interactive. You can sort and filter the data.

Compound Substitution Hypoglycemic Activity α2-Adrenergic Receptor Affinity
4 None (parent compound) Potent High
16k 2-methyl Potent High
25m 3-methyl Potent High
16f 5-methyl Potent High

| - | 4-methylpiperazine moiety | Retained | Reduced α1 and β1 binding |

Antioxidant and Free Radical Scavenging Capabilities

The imidazo[1,2-a]pyrazine framework has been identified as a source of potent antioxidant and free radical scavenging agents. Research into a series of these derivatives, with substitutions at the C2, C3, and C8 positions, has demonstrated their efficacy in this regard. The antioxidant capacity of these compounds was evaluated and compared against the standard, ascorbic acid.

Initial screening of unsubstituted imidazo[1,2-a]pyrazines showed moderate activity. However, structural modifications led to a significant enhancement in antioxidant potential, with several derivatives exhibiting strong free radical scavenging activity. Nine compounds from the synthesized series displayed IC50 values ranging from 8.54 μM to 14.26 μM, which is comparable to the standard ascorbic acid (IC50 of 5.84 μM). The structure-activity relationship analysis revealed that the presence of a hydroxyl group and amination at the C8 position tended to improve the antioxidant capacity.

Table 2: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Substitution Pattern IC50 (μM) Comparison to Standard (Ascorbic Acid IC50: 5.84 μM)
4a Unsubstituted 28.14 Moderate Activity
6a Unsubstituted 22.43 Moderate Activity
5d C2, C3, C8 substituted Promising Comparable to standard
5h C2, C3, C8 substituted Promising Comparable to standard
6b C2, C3, C8 substituted Promising Comparable to standard

| 4c, 4f, 5a, 5b, 5c, 5f | C2, C3, C8 substituted | 8.54 - 14.26 | Good Activity |

Targeted Biological Investigations and Enzymatic Inhibition

Inhibition of Helicobacter pylori VirB11 ATPase

A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their role as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. nih.gov This enzyme is a critical component of the type IV secretion system (T4SS), which is essential for the virulence and pathogenicity of the bacterium. nih.govnih.gov By inhibiting HP0525, these compounds can disrupt the transfer of toxic bacterial factors, offering a novel antibacterial strategy. ucl.ac.ukucl.ac.uk

Through virtual high-throughput screening, imidazo[1,2-a]pyrazines were identified as potential ATP mimics and inhibitors of the ATPase. ucl.ac.ukucl.ac.uk Subsequent in vitro screening of synthesized 8-amino imidazo[1,2-a]pyrazine derivatives identified a lead compound with an IC50 value of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukresearchgate.net Further research involving the synthesis of bioconjugates, linking the imidazo[1,2-a]pyrazine moiety to peptides, aimed to create bivalent inhibitors that could simultaneously target the enzyme's active site and disrupt its hexameric protein assembly. nih.gov PEGylated versions of these derivatives also showed improved inhibition of HP0525 compared to the parent compound. nih.gov

Table 3: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against H. pylori VirB11 ATPase (HP0525) This table is interactive. You can sort and filter the data.

Compound Type Target IC50 Mechanism of Action
8-amino imidazo[1,2-a]pyrazine (Lead Compound 14) HP0525 7 µM Competitive inhibitor of ATP
PEGylated-imidazo[1,2-a]pyrazines HP0525 Improved vs. parent ATPase Inhibition

Modulation of Mycobacterial ATP Synthesis (ATPS)

The search for new anti-mycobacterial agents has led to the exploration of related heterocyclic scaffolds. Specifically, imidazo[1,2-a]pyridine (B132010) ethers have been identified as potent inhibitors of mycobacterial ATP synthesis. researchgate.net While not imidazo[1,2-a]pyrazines, the findings on this closely related scaffold are significant. These compounds represent a class of molecules that target the energy metabolism of Mycobacterium tuberculosis, a mechanism validated by the approval of the drug bedaquiline, which also targets ATP synthase. researchgate.netnih.gov

Medicinal chemistry efforts established a robust structure-activity relationship for these scaffolds, resulting in nanomolar potencies in ATP-synthesis inhibition assays. researchgate.net Biochemical studies suggested that the imidazo[1,2-a]pyridine class of molecules potentially targets cytochrome c oxidase, a key component of the electron transport chain that drives ATP synthesis. researchgate.net This line of research highlights the potential of the broader imidazo-fused heterocyclic family, including imidazo[1,2-a]pyrazines, as a source for novel anti-tuberculosis agents. nih.govucl.ac.uk

Ligand-Receptor Interaction Studies and Binding Affinities

Imidazo[1,2-a]pyrazine derivatives have been studied for their interactions with specific receptor systems, notably adrenergic receptors. nih.gov Research on piperazinylimidazo[1,2-a]pyrazines has detailed their binding affinities for α1, α2, β1, and β2 adrenergic receptor subtypes. nih.gov These studies are crucial for understanding the selectivity and potential pharmacological effects of these compounds.

One derivative, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, was found to be highly selective for the α2-adrenergic receptor, showing potency comparable to the reference compound mianserin (B1677119) but with approximately 70 times greater selectivity. nih.gov The binding affinity was determined by measuring the displacement of radiolabeled ligands from calf cerebral cortex homogenates. nih.gov Structural modifications, such as the reduction of the imidazo (B10784944) ring, were found to decrease affinity for the α2 receptor without significantly affecting α1-receptor affinity, demonstrating that the specific heterocyclic core is crucial for selective binding. nih.gov

Table 4: Binding Affinity of Imidazo[1,2-a]pyrazine Derivatives for Adrenergic Receptors This table is interactive. You can sort and filter the data.

Compound Receptor Subtype Binding Affinity (Ki) Selectivity Profile
8-(1-piperazinyl)imidazo[1,2-a]pyrazine α2-Adrenergic High (equipotent with mianserin) ~70x more selective for α2 vs. α1 than mianserin

Smooth Muscle Relaxant Activities

Derivatives of imidazo[1,2-a]pyrazine have demonstrated potent smooth muscle relaxant properties. nih.gov These compounds exhibit a broad spectrum of non-specific relaxant activity, effectively counteracting contractions induced by various agents. nih.gov Their efficacy has been compared to theophylline, a known smooth muscle relaxant. nih.gov

The mechanism of action appears to differ from that of theophylline. Unlike theophylline, the imidazo[1,2-a]pyrazine derivatives tested did not act as adenosine (B11128) receptor antagonists. nih.gov Instead, it is suggested that their relaxant effects may stem from the selective inhibition of phosphodiesterase (PDE) isoenzymes, specifically type III and/or type IV, which are involved in regulating cardiac and smooth muscle activity. nih.govnih.gov Derivatives featuring a cyano group at the 2-position, such as this compound, were noted to be particularly potent inhibitors of the type III PDE isoenzyme. nih.gov

Cardiovascular System Modulatory Effects (e.g., Inotropic and Chronotropic Activities)

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their effects on the cardiovascular system, with particular attention to their cardiac-stimulating properties. Research has demonstrated that certain compounds within this class exhibit significant positive inotropic (affecting the force of muscle contraction) and chronotropic (affecting the heart rate) activities. These effects are primarily observed in preclinical in vitro models, such as isolated guinea pig atria. acs.orgresearchgate.net

The primary mechanism suggested for these cardiovascular effects is the inhibition of phosphodiesterase (PDE) enzymes. acs.orgresearchgate.net Specifically, these compounds are thought to selectively inhibit PDE type III and/or type IV isoenzymes, which are crucial in regulating the mechanical activity of cardiac muscle tissue. researchgate.net Inhibition of these PDEs leads to a decrease in the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac cells. The resulting increase in intracellular cAMP levels is associated with the positive inotropic and chronotropic responses observed. acs.org

One of the notable compounds in this series is 5-bromoimidazo-[1,2-a]pyrazine, which has demonstrated both positive chronotropic and inotropic properties in isolated atria. acs.org The inotropic effect of this compound was directly linked to an increase in the tissue concentration of cAMP. acs.org Further supporting the proposed mechanism, studies have shown that the positive inotropic effect of 5-bromoimidazo-[1,2-a]pyrazine is potentiated by isoproterenol, a known β-adrenergic agonist that also increases cAMP, and is not blocked by the β-blocker propranolol. acs.org This suggests that the compound acts downstream of the β-adrenergic receptors, directly influencing the cAMP pathway through PDE inhibition.

In comparative studies, imidazo[1,2-a]pyrazine derivatives have been shown to possess potent smooth muscle relaxant activity, a property also linked to their PDE inhibitory action. researchgate.net However, unlike theophylline, a non-selective PDE inhibitor, these derivatives did not show significant diuretic activity or the ability to antagonize adenosine receptors, indicating a more selective pharmacological profile. researchgate.net

The following tables summarize the observed cardiovascular effects of representative imidazo[1,2-a]pyrazine derivatives based on available research findings.

Table 1: Inotropic and Chronotropic Effects of a Key Imidazo[1,2-a]pyrazine Derivative

Compound NamePreparationObserved Inotropic EffectObserved Chronotropic EffectAssociated Biochemical Change
5-bromoimidazo-[1,2-a]pyrazineIsolated guinea pig atriaPositivePositiveIncrease in cyclic AMP (cAMP) tissue concentration acs.org

Table 2: Mechanistic Insights into Cardiovascular Activity

Derivative ClassProposed Mechanism of ActionSupporting Evidence
Imidazo[1,2-a]pyrazine derivativesSelective inhibition of phosphodiesterase (PDE) isoenzymes, particularly type III and/or type IV. researchgate.netPotentiation of isoproterenol's positive inotropic effect. acs.org Lack of blockade by propranolol. acs.org

Structure Activity Relationship Sar and Mechanistic Elucidation of Imidazo 1,2 a Pyrazine 2 Carbonitrile Bioactivity

Quantitative and Qualitative SAR Studies for Imidazo[1,2-a]pyrazine (B1224502) Derivatives

SAR studies are crucial for optimizing lead compounds and understanding the molecular features necessary for biological activity. For the imidazo[1,2-a]pyrazine class, research has established clear relationships between the nature and position of substituents and the resulting pharmacological effects. researchgate.netnih.gov

The biological activity of imidazo[1,2-a]pyrazine derivatives can be finely tuned by modifying substituents at various positions on the bicyclic core. researchgate.net The C2, C3, and C8 positions have been identified as key sites for modification.

For instance, in the development of Aurora kinase inhibitors, optimization of the solvent-accessible 8-position led to significant improvements in both oral bioavailability and off-target kinase selectivity. researchgate.net Similarly, studies on antioxidant derivatives revealed that amination at the C8 position enhances activity. A study on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives as NF-κB inhibitors found that a compound featuring an 8-(methylamino) group and specific substitutions on the pyrazole (B372694) moiety was the most potent inhibitor. nih.gov

Qualitative SAR analysis of anticancer derivatives highlights that the imidazo[1,2-a]pyrazine core is essential for activity, with modifications at the C-2 position showing a significant impact. researchgate.net The differences between electron-donating and electron-withdrawing groups at this position greatly influence the resulting anticancer activity across different cell lines. researchgate.net For example, in a series of imidazo[1,2-a]pyrazine derivatives tested for antiproliferative activity, substitutions at the C2, C3, and C8 positions were explored.

Table 1: Effect of Substituents on Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

Compound ID Substituent at C2 Substituent at C3 Substituent at C8 Antioxidant Activity (IC₅₀ in µM)
4a H H H 28.14
6a H H NH₂ 22.43
5d 4-chlorophenyl H NH₂ 9.41
5h 4-methoxyphenyl H NH₂ 8.54
6b H 4-chlorophenyl NH₂ 9.12

| Ascorbic Acid | - | - | - | 5.84 |

As shown in the table, the introduction of an amino group at the C8 position (compare 4a and 6a) slightly improved antioxidant activity. Further substitution with substituted phenyl groups at the C2 or C3 positions, in combination with the C8-amino group, led to a significant increase in potency (e.g., compounds 5d, 5h, 6b).

The 2-carbonitrile group is a critical pharmacophore in certain series of imidazo[1,2-a]pyrazine derivatives, particularly for antiproliferative effects. Research on the Dami cell line demonstrated that the antiproliferative activity of these compounds is dependent on the presence of the 2-carbonitrile group. nih.gov In this study, derivatives SCA41 (6-bromo-8-(3-aminopropyl)aminoimidazo[1,2-a]pyrazine-2-carbonitrile) and SCA44 (6-bromo-8-methylaminothis compound) showed significant, dose-dependent growth inhibition, unlike analogues lacking this feature. nih.gov

The three-dimensional conformation of imidazo[1,2-a]pyrazine derivatives plays a significant role in their biological activity. The orientation of substituents can be influenced by intramolecular hydrogen bonds, leading to the existence of stable rotameric forms. nih.gov These conformational preferences can dictate how the molecule fits into a target's binding site. acs.org

Saturation of the pyrazine (B50134) ring to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives dramatically alters the geometry and flexibility of the scaffold, leading to different biological activities. researchgate.netnih.govnih.gov A study focusing on Gαq protein inhibitors used a library of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. nih.gov The SAR for these saturated analogs revealed that biological activity required a bicyclic skeleton, a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, and a cyclohexylalanine moiety. researchgate.netnih.gov This demonstrates that reducing the aromaticity and increasing the conformational flexibility of the pyrazine ring can be a successful strategy for targeting different biological macromolecules.

Mechanistic Insights into Biological Action

Understanding the mechanism of action at a molecular and cellular level is key to the rational design of new therapeutic agents. Derivatives of this compound have been shown to act through various mechanisms, including direct enzyme inhibition and modulation of critical cellular signaling pathways.

Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of several key enzymes. One clear example comes from studies targeting the VirB11 ATPase in Helicobacter pylori. An imidazo[1,2-a]pyrazine-based lead compound was identified as a competitive inhibitor of ATP, with an IC₅₀ value of 7 µM. ucl.ac.uk This competitive inhibition mechanism suggests that the compound binds to the same active site as the natural substrate, ATP, preventing the enzyme from carrying out its function. ucl.ac.uk

Other enzyme targets for this scaffold include:

Aurora Kinases: A series of imidazo[1,2-a]pyrazine-based compounds were developed as potent inhibitors of Aurora A/B kinases, which are critical for cell cycle regulation. researchgate.net

PI3K/mTOR: Imidazo[1,2-a]pyrazine derivatives have been synthesized as potent dual inhibitors of PI3Kα and mTOR, with one compound exhibiting IC₅₀ values of 0.06 nM and 3.12 nM, respectively. drugbank.com

IKKβ: Imidazo[1,2-a]pyrazine and related structures have been investigated as inhibitors of IKKβ (Inhibitor of nuclear factor Kappa-B Kinase beta), a key enzyme in the NF-κB inflammatory pathway. nih.govnih.govresearchgate.net

ENPP1: Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING immune signaling pathway. nih.gov

Beyond direct enzyme inhibition, imidazo[1,2-a]pyrazine derivatives modulate various cellular pathways to exert their pharmacological effects.

Inflammatory Pathways: Several studies have shown that these compounds can suppress inflammatory responses. One pyrazole-conjugated imidazo[1,2-a]pyrazine derivative was found to be a potent NF-κB inhibitor. nih.gov In a rat model of sepsis, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and attenuated NF-κB activation and apoptosis. nih.gov Another study on an imidazo[1,2-a]pyridine (B132010) derivative demonstrated suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cells. nih.gov

Antiproliferative and Apoptotic Pathways: The anticancer effects of imidazo[1,2-a]pyrazines are often linked to the modulation of cell proliferation and survival pathways.

One derivative was shown to inhibit the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth and survival. drugbank.com

Another novel imidazo[1,2-a]pyridine was found to inhibit the AKT/mTOR pathway and induce G2/M phase cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov

In the Dami cell line, certain 2-carbonitrile derivatives inhibited cell growth and were found to be non-selective phosphodiesterase (PDE) inhibitors, which can affect intracellular levels of the second messenger cAMP. nih.gov

A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. researchgate.net

Immune System Modulation: A potent imidazo[1,2-a]pyrazine inhibitor of ENPP1 was shown to enhance the cGAS-STING pathway, which is critical for innate immunity. nih.gov By inhibiting ENPP1, the compound boosted the expression of downstream target genes like IFNB1 and CXCL10, enhancing the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov

Table 2: Selected Bioactivities and Mechanisms of Imidazo[1,2-a]pyrazine Derivatives

Derivative Class/Compound Biological Activity Mechanism of Action Reference
Imidazo[1,2-a]pyrazine (Compound 14) Antibacterial (H. pylori) Competitive inhibitor of VirB11 ATPase ucl.ac.uk
Imidazo[1,2-a]pyrazine (Compound 25) Anticancer Aurora kinase inhibitor researchgate.net
Imidazo[1,2-a]pyrazine (Compound 42) Anticancer Dual PI3K/mTOR inhibitor drugbank.com
SCA44 Antiproliferative PDE inhibition, mechanism dependent on 2-carbonitrile group nih.gov
Pyrazole-conjugated Imidazo[1,2-a]pyrazine (Compound 3h) Anti-inflammatory NF-κB inhibitor (IC₅₀ = 1.02 µM), reduces pro-inflammatory cytokines nih.gov

Molecular Target Identification and Validation

The imidazo[1,2-a]pyrazine scaffold, including its 2-carbonitrile derivative, is a significant "privileged" structure in medicinal chemistry. While specific molecular target identification for the unsubstituted this compound is not extensively detailed in publicly available research, numerous studies have successfully identified and validated the molecular targets of its derivatives. This research highlights the versatility of the imidazo[1,2-a]pyrazine core in interacting with a diverse range of biological targets, primarily by modifying substituents at various positions on the bicyclic ring system. rsc.org The following sections detail the key molecular targets that have been identified for various derivatives of this scaffold.

Protein Kinase Inhibition

The imidazo[1,2-a]pyrazine core has proven to be a potent scaffold for the development of protein kinase inhibitors, a class of enzymes crucial in cell signaling and often implicated in cancer.

Aurora Kinases: Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora A and Aurora B kinases, which are key regulators of cell division. nih.gov One particular derivative, referred to as compound 1 , was found to be a powerful inhibitor of both kinases in vitro. This discovery led to further optimization efforts to improve its drug-like properties, resulting in the identification of derivative 16 , which demonstrated excellent efficacy in a mouse xenograft tumor model when administered orally. nih.gov

PI3K/mTOR Dual Inhibition: The PI3K-Akt-mTOR signaling pathway is frequently overactive in human cancers, making it a prime target for anticancer drug discovery. drugbank.com Researchers have synthesized and evaluated a series of imidazo[1,2-a]pyrazine derivatives, leading to the discovery of compound 42 as a highly potent dual inhibitor of PI3Kα and mTOR. drugbank.com This compound exhibited significant anti-tumor activity both in vitro and in vivo, demonstrating high selectivity and favorable pharmacokinetic properties. drugbank.com

Table 1: Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors

Compound Target(s) IC50 Value Reference
Compound 42 PI3Kα 0.06 nM drugbank.com
Compound 42 mTOR 3.12 nM drugbank.com

Enzyme Inhibition Beyond Kinases

The therapeutic potential of imidazo[1,2-a]pyrazine derivatives extends to other enzyme classes.

ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system. Inhibiting ENPP1 can enhance the immune response against cancer. A study identified an imidazo[1,2-a]pyrazine derivative, compound 7 , as a highly potent and selective ENPP1 inhibitor. nih.gov This compound was shown to enhance the expression of downstream target genes of the STING pathway. In animal models, combining compound 7 with an anti-PD-1 antibody significantly inhibited tumor growth and improved survival. nih.gov

VirB11 ATPase Inhibition: As part of an effort to combat bacterial virulence, virtual screening identified the imidazo[1,2-a]pyrazine scaffold as a potential mimic of ATP and an inhibitor of the Helicobacter pylori VirB11 ATPase (HP0525). ucl.ac.uk Subsequent synthesis and in vitro screening identified compound 14 as a competitive inhibitor of ATP with a moderate potency. This finding has paved the way for the design of new compounds targeting bacterial secretion systems. ucl.ac.uk

Table 2: Inhibition of Non-kinase Enzymes by Imidazo[1,2-a]pyrazine Derivatives

Compound Target Enzyme IC50 Value Mechanism Reference
Compound 7 ENPP1 5.70 or 9.68 nM Not specified nih.gov
Compound 14 VirB11 ATPase (HP0525) 7 µM Competitive with ATP ucl.ac.uk

Modulation of Ion Channels

Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been developed as modulators of ion channels, which are fundamental to neuronal signaling.

AMPAR Negative Modulators: A high-throughput screening campaign identified imidazo[1,2-a]pyrazine compound 5 as a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov These receptors are crucial for fast synaptic transmission in the central nervous system. Further optimization of this scaffold led to the development of potent and brain-penetrant leads with potential applications in conditions involving excessive glutamate (B1630785) signaling, such as epilepsy. nih.gov

Computational Chemistry and in Silico Drug Discovery for Imidazo 1,2 a Pyrazine 2 Carbonitrile

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery for Imidazo[1,2-a]pyrazine-2-carbonitrile and its analogs, molecular docking is instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding affinity.

Docking studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have been successfully employed to understand their inhibitory mechanism against various enzymes. For instance, in the study of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, molecular docking revealed key interactions within the ATP-binding site. nih.govucl.ac.uk The imidazo[1,2-a]pyrazine core typically occupies the ribose-binding region, while substituents can be directed towards the purine-binding region or the solvent-accessible area to enhance potency and selectivity. ucl.ac.uk

Similarly, docking simulations of an imidazo[1,2-a]pyrazine derivative, compound A4, with the influenza virus nucleoprotein (NP) suggested a direct binding interaction. nih.gov This was further supported by surface plasmon resonance assays, highlighting the power of combining computational predictions with experimental validation. nih.gov The analysis of ligand-protein interactions often reveals the formation of hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for the stability of the complex. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the most frequent interaction is a hydrogen bond to a pyrazine (B50134) nitrogen atom acting as an acceptor. nih.gov

In a study of novel imidazo[1,2-a]pyridine (B132010) derivatives targeting oxidoreductase, a key enzyme in breast cancer, molecular docking was used to predict the binding affinity. One compound exhibited a high binding energy of -9.207 kcal/mol, forming critical interactions with amino acid residues such as His 222, Tyr 216, and Lys 270. researchgate.net While this study was on a related scaffold, the principles of ligand-protein interactions are transferable and provide a framework for understanding how this compound might interact with similar protein targets.

Table 1: Example of Molecular Docking Data for an Imidazo[1,2-a]pyridine Derivative against Oxidoreductase

CompoundBinding Energy (kcal/mol)Interacting Residues
Compound C-9.207His 222, Tyr 216, Lys 270

Data sourced from a study on imidazo[1,2-a]pyridine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of novel compounds and in optimizing lead structures.

For imidazo[1,2-a]pyrazine derivatives, 3D-QSAR studies have been conducted to develop predictive models for their inhibitory activity against targets like PI3Kα. nih.gov In one such study, a 3D-QSAR model was developed using 49 selective imidazo[1,2-a]pyrazine inhibitors. The best model showed a high test set predictability (Q²test = 0.650) and a strong training set correlation (r²train = 0.917). nih.gov The contour maps generated from this model provided insights into the structural requirements for enhanced activity, guiding the design of new, more potent congeners. nih.gov

Another QSAR study focused on the anticancer activities of imidazo[1,2-a]pyrazine derivatives against various human tumor cell lines. dergipark.org.tr This study investigated the correlation between biological activity (expressed as log(1/C), where C is the concentration for 50% growth inhibition) and various physicochemical parameters. The results indicated a significant correlation between the anticancer activity and parameters such as the calculated logarithm of the octanol-water partition coefficient (clogP) and steric parameters (Es). dergipark.org.tr

A separate study combined DFT and QSAR methods to investigate the cytotoxic effects of a series of thirteen imidazo[1,2-a]pyrazine derivatives against different cancer cell lines. researchgate.netijirset.com This research utilized various statistical methods, including Principal Components Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN), to build robust predictive models. researchgate.netijirset.com

Table 2: Key Parameters from a 3D-QSAR Study of Imidazo[1,2-a]pyrazine PI3Kα Inhibitors

ParameterValue
Q²test0.650
r²train0.917
F-value166.5
Pearson-r0.877
Standard Deviation (SD)0.265

Data sourced from a 3D-QSAR analysis of PI3Kα inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for understanding its electronic and geometric properties, which in turn dictate its reactivity and interaction with biological targets.

DFT studies on the imidazo[1,2-a]pyrazine scaffold have been used to calculate a range of electronic descriptors, including total energy (E), the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the total dipole moment. researchgate.netijirset.com These parameters are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of a molecule. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov

For imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds, FMO analysis has shown that the HOMO is typically localized over the entire molecule, while the LUMO is often located on substituted phenyl nuclei. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater likelihood of electron transfer, which can be crucial for biological activity. scirp.org In a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the energy gaps ranged from 2.49 eV to 3.91 eV, indicating varying degrees of reactivity among the analogs. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. wolfram.com These maps help in identifying the electrophilic and nucleophilic sites of a molecule, which are critical for understanding its interactions with biological receptors. scirp.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms of the 6-π electron system, as well as oxygen and sulfur atoms, are the primary nucleophilic sites. scirp.org Such insights are directly applicable to understanding the interaction patterns of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide detailed information about the nature of chemical bonds and non-covalent interactions within a molecule.

QTAIM analysis can characterize the type of bonding (e.g., covalent, ionic, or hydrogen bonds) based on the topological properties of the electron density. RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and steric repulsions, which are often crucial in ligand-protein binding. A study on imidazo[1,2-a]pyrimidine derivatives utilized both QTAIM and RDG to gain a deeper understanding of the intramolecular interactions. nih.gov

Virtual High-Throughput Screening for Lead Compound Discovery

Virtual High-Throughput Screening (vHTS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

An innovative pre-competitive virtual screening collaboration was employed to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.orgresearchgate.net This in silico probing of several proprietary pharmaceutical company libraries led to a rapid expansion of the hit chemotype and improved the antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net

In another example, a phenotypic screening of an in-house compound library led to the identification of a series of imidazo[1,2-a]pyrazine derivatives with potent anti-influenza activity. nih.gov This initial hit discovery through screening was then followed by further computational and experimental studies to elucidate the mechanism of action. nih.gov These examples underscore the power of virtual and high-throughput screening in identifying novel lead compounds based on the imidazo[1,2-a]pyrazine scaffold for various therapeutic applications. The process typically involves docking large compound libraries into the active site of a target protein and ranking the compounds based on their predicted binding affinity or other scoring functions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

The development of a potential therapeutic agent requires early assessment of its pharmacokinetic and pharmacodynamic properties to minimize failure rates in later stages of drug discovery. In silico tools provide a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound, as well as its adherence to established criteria for "drug-likeness." For this compound, computational models and physicochemical property calculations offer foundational insights into its potential as a drug candidate.

Detailed computational analyses for this compound have been performed and are available through public databases such as PubChem. These computed properties are essential for predicting the compound's behavior in a biological system. nih.gov

Physicochemical Properties and Drug-Likeness Parameters

The drug-likeness of a molecule is often evaluated using rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. The key parameters for this compound are summarized below.

Table 1: Computed Physicochemical Properties for this compound

PropertyValueSource
Molecular Weight 144.13 g/mol nih.gov
XLogP3 (Lipophilicity) 0.7 nih.gov
Hydrogen Bond Donors 0 nih.gov
Hydrogen Bond Acceptors 4 nih.gov
Topological Polar Surface Area (TPSA) 54 Ų nih.gov
Rotatable Bond Count 0 nih.gov

Based on this data, this compound adheres to Lipinski's Rule of Five:

Molecular Weight: 144.13 g/mol (is less than 500 g/mol )

LogP: 0.7 (is less than 5)

Hydrogen Bond Donors: 0 (is less than 5)

Hydrogen Bond Acceptors: 4 (is less than 10)

These parameters suggest that the compound has a high probability of good oral bioavailability. The low molecular weight and limited number of rotatable bonds indicate a structurally simple and rigid molecule, which is often favorable for binding to a target protein.

ADMET Predictions

While a comprehensive, peer-reviewed ADMET study specifically for this compound is not extensively detailed in the literature, predictions can be inferred from its physicochemical properties and studies on related pyrazine derivatives. japsonline.comnih.gov

Table 2: Predicted ADMET and Drug-Likeness Characteristics

ParameterPrediction/InterpretationRationale
Absorption Likely good oral absorption.Adherence to Lipinski's Rule of Five; TPSA of 54 Ų is well below the 140 Ų threshold often associated with good intestinal absorption. nih.gov
Distribution Likely to have good distribution into tissues.Low molecular weight and moderate lipophilicity (XLogP3 = 0.7) suggest it can cross biological membranes. nih.gov
Metabolism Potential for metabolism via the pyrazine and imidazole (B134444) rings.Heterocyclic rings are common sites for enzymatic action (e.g., oxidation) by cytochrome P450 enzymes.
Excretion Likely to be excreted renally.The compound's moderate polarity suggests it could be cleared by the kidneys.
Toxicity Low predicted toxicity based on structural alerts.The core scaffold is found in various compounds with established biological applications. google.comgoogle.com However, the carbonitrile group can sometimes be a metabolic liability.
Drug-Likeness Favorable.The compound meets the criteria of major drug-likeness rules (e.g., Lipinski).

The Topological Polar Surface Area (TPSA) of 54 Ų is a key indicator for drug absorption and brain penetration. nih.gov Values below 90 Ų are often correlated with good blood-brain barrier penetration, suggesting that this compound may have the potential to act on targets within the central nervous system.

In silico studies on broader classes of pyrazine derivatives have highlighted that the core structure is a viable scaffold for developing inhibitors of various kinases and enzymes. japsonline.com These studies often include ADMET predictions that show related compounds can possess favorable, drug-like pharmacokinetic profiles. japsonline.comnih.gov The specific compound, this compound, has been mentioned in patents related to the treatment of neurological, psychiatric, or metabolic disorders, indicating its relevance in medicinal chemistry research. google.comgoogle.com

Future Directions and Translational Research for Imidazo 1,2 a Pyrazine 2 Carbonitrile Based Therapeutics

Rational Design and Synthesis of Next-Generation Imidazo[1,2-a]pyrazine (B1224502) Analogs

The advancement of Imidazo[1,2-a]pyrazine-2-carbonitrile-based therapeutics hinges on the rational design and efficient synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies form the cornerstone of this effort, providing critical insights into how chemical modifications influence biological activity. researchgate.netresearchgate.net

Research has demonstrated that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core can significantly modulate the compound's properties. For instance, SAR studies on derivatives targeting cancer cell lines revealed that the imidazo[1,2-a]pyrazine core is essential for anticancer activity, with the nature of side groups altering the therapeutic effect. researchgate.netresearchgate.net In the development of antioxidant analogs, SAR analysis showed that amination at the C8 position enhances free radical scavenging activity. Structure-based design, aided by techniques like X-ray co-crystallization, has successfully guided the synthesis of potent and selective Aurora-A kinase inhibitors based on this scaffold. nih.gov

Synthetic strategies have also evolved to become more efficient and versatile. Methodologies include the condensation of α-aminopyrazines with α-halocarbonyl compounds, one-pot three-component condensations catalyzed by iodine, and palladium-catalyzed reactions for introducing substituents. researchgate.netnih.govrsc.org These advanced synthetic methods allow for the creation of diverse chemical libraries, facilitating the exploration of chemical space around the core structure. researchgate.net A function-oriented synthesis (FOS) approach has been effectively used to generate potent PI3K/mTOR dual inhibitors. drugbank.comnih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyrazine Analogs

Position of Substitution Modifying Group Impact on Biological Activity Target/Indication Reference
Core Scaffold Imidazo[1,2-a]pyrazine Essential for activity Anticancer researchgate.net
C3 Aryl groups Influences binding and activity Various researchgate.net
C8 Amination Improves activity Antioxidant
C8 Optimization of substituents Improves oral bioavailability and kinase selectivity Aurora Kinase Inhibition nih.gov

| Various | Diaryl urea (B33335) compounds | Function as receptor tyrosine kinase inhibitors | Anticancer | researchgate.net |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

The imidazo[1,2-a]pyrazine scaffold has already demonstrated activity against a wide array of biological targets, suggesting a rich potential for novel therapeutic applications. Current research has established its efficacy in several key areas. Derivatives have been developed as potent inhibitors of tubulin polymerization, Aurora kinases, and the PI3K/mTOR signaling pathway, all critical targets in oncology. nih.govdrugbank.comnih.govnih.gov

Recent discoveries have expanded the horizon of possibilities. One study identified an imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. nih.gov Inhibiting ENPP1 is a promising strategy for stimulating the immune response in cancer immunotherapy. nih.gov In the field of neuroscience, imidazo[1,2-a]pyrazine analogs have been discovered as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, a target for treating epilepsy with potentially fewer side effects than existing drugs. nih.govmedchemexpress.com Other established targets include the gastric H+/K+-ATPase for treating acid-related disorders. nih.gov

The broad biological profile, which includes antibacterial, anti-inflammatory, and antioxidant properties, opens doors to currently unexplored therapeutic areas. researchgate.net The anti-inflammatory effects could be harnessed for autoimmune diseases, while the antioxidant capabilities could be investigated for neurodegenerative conditions.

Table 2: Known and Potential Therapeutic Targets for Imidazo[1,2-a]pyrazine-Based Therapeutics

Target Class Specific Target Therapeutic Indication Status Reference
Kinases Aurora-A Kinase Cancer Investigational nih.govnih.govnih.gov
PI3K/mTOR Cancer Investigational drugbank.comnih.gov
Receptor Tyrosine Kinases Cancer Investigational researchgate.net
Immunology ENPP1 Cancer Immunotherapy Investigational nih.gov
Ion Channels/Receptors AMPAR / TARP γ-8 Epilepsy Investigational nih.govmedchemexpress.com
Enzymes Gastric H+/K+-ATPase Anti-ulcer Investigational nih.gov
Structural Proteins Tubulin Cancer Investigational nih.govresearchgate.net

| General Activity | Various | Inflammation, Oxidative Stress | Exploratory | researchgate.net |

Integration of Multi-Omics Data in Imidazo[1,2-a]pyrazine Drug Discovery

The future of drug discovery for this compound analogs will increasingly rely on the integration of multi-omics data to build a comprehensive understanding of their mechanism of action, identify novel targets, and discover predictive biomarkers. While dedicated multi-omics studies on this specific compound family are emerging, the principles are highly applicable.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels can reveal the signaling pathways modulated by a compound. For example, a potent ENPP1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold was shown to enhance the mRNA expression of downstream genes in the STING pathway, such as IFNB1, CXCL10, and IL6, confirming its mechanism of action at a molecular level. nih.gov

Proteomics: This can be used to identify the direct binding partners and off-targets of a drug candidate, providing a clearer picture of its selectivity and potential side effects. It can also quantify changes in protein expression and post-translational modifications, offering deeper mechanistic insights.

Metabolomics: By studying the global changes in small-molecule metabolites, researchers can understand how a compound alters cellular metabolism. This is particularly relevant for cancer therapeutics, where metabolic reprogramming is a key hallmark.

Genomics: Integrating genomic data from cancer cell line panels or patient samples can help identify genetic markers that predict sensitivity or resistance to an imidazo[1,2-a]pyrazine-based therapeutic, paving the way for personalized medicine.

By combining these data streams, researchers can construct detailed molecular maps of a drug's effects, leading to more informed decisions in the drug development process.

Advanced Preclinical Development and Pathway to Clinical Translation

Translating a promising imidazo[1,2-a]pyrazine analog from a laboratory hit to a clinical candidate requires rigorous preclinical evaluation. This phase focuses on assessing the compound's in vivo efficacy, safety, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Several research programs have successfully advanced imidazo[1,2-a]pyrazine derivatives to this stage. For instance, an ENPP1 inhibitor not only showed efficient pharmacokinetic properties but also significantly enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine tumor model. nih.gov Similarly, a potent PI3K/mTOR inhibitor, compound 42, demonstrated significant in vivo anti-tumoral activity, acceptable oral bioavailability, modest plasma clearance, and low hepatotoxicity, marking it as a promising anti-cancer drug candidate. drugbank.com

In the development of central nervous system agents, a TARP γ-8 selective modulator, JNJ-61432059, was shown to be brain penetrant and provided robust seizure protection in mouse models following oral administration. nih.gov This research also highlighted a crucial aspect of preclinical development: a cross-species metabolite identification study revealed a rat-specific metabolism pathway that was not predicted by in vitro microsomal assays, a critical finding for predicting human pharmacokinetics. nih.gov Another series of Aurora kinase inhibitors was optimized to improve oral bioavailability, leading to a compound that demonstrated antitumor activity in an ovarian tumor xenograft model. nih.gov

Table 3: Selected Preclinical Data for Advanced Imidazo[1,2-a]pyrazine Analogs

Compound/Series Target Key In Vivo Finding Animal Model Reference
Compound 7 ENPP1 Enhanced anti-PD-1 efficacy (77.7% TGI) Murine tumor model nih.gov
Compound 42 PI3K/mTOR Significant anti-tumoral activity, good oral bioavailability In vivo tumor models drugbank.com
JNJ-61432059 AMPAR/TARP γ-8 Robust seizure protection after oral dosing Mouse kindling and PTZ models nih.gov
Compound 25 Aurora Kinase Demonstrates anti-tumor activity A2780 ovarian xenograft nih.gov

| TB-25 | Tubulin | Suppressed HCT-116 cell migration | In vitro models | nih.gov |

Synergistic Application of Experimental and Computational Methodologies in Imidazo[1,2-a]pyrazine Research

The synergy between computational and experimental methods is accelerating the discovery and optimization of imidazo[1,2-a]pyrazine therapeutics. This integrated approach allows for a more efficient and targeted research cycle, reducing time and cost.

Computational tools are employed at various stages of the drug discovery pipeline. Molecular docking studies are frequently used to predict how these compounds bind to their targets, providing crucial insights for rational design. nih.govnih.govnih.gov For example, docking simulations showed that the tubulin inhibitor TB-25 fits well into the colchicine (B1669291) binding site, guiding further optimization. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models have been used to analyze and predict the anticancer activity of derivatives. researchgate.net More advanced computational techniques like Density Functional Theory (DFT) are used to determine quantum chemical properties, such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which help in understanding the electronic aspects of ligand-receptor interactions. nih.gov

These in silico predictions are then validated and refined through experimental work. Novel analogs designed with computational guidance are synthesized and subjected to a battery of in vitro and in vivo assays to measure their biological activity, potency, selectivity, and pharmacokinetic properties. drugbank.comnih.gov The experimental results then feed back into the computational models, allowing for their refinement and improving the predictive power of the next design cycle. This iterative process of design, synthesis, testing, and modeling is a powerful paradigm for developing next-generation this compound-based drugs.

Table 4: Integration of Computational and Experimental Methods in Imidazo[1,2-a]pyrazine Research

Computational Method Application/Purpose Experimental Validation Reference
Molecular Docking Predict binding mode and affinity to target protein (e.g., tubulin, kinases) In vitro binding assays, enzyme inhibition assays, co-crystallography nih.govnih.govnih.gov
QSAR Model and predict biological activity based on chemical structure In vitro cytotoxicity assays against cancer cell lines researchgate.net
DFT / FMO / MEP Analyze electronic properties and reactivity of molecules Spectroscopic characterization (NMR, IR), synthesis of predicted compounds nih.gov

| Pharmacophore Modeling | Identify essential structural features required for biological activity | Synthesis and testing of new analogs conforming to the model | researchgate.netresearchgate.net |

Q & A

Q. What are the common synthetic routes for imidazo[1,2-a]pyrazine-2-carbonitrile derivatives?

  • Methodological Answer : Two primary approaches are widely used:
  • Iodine-catalyzed cyclization : A one-pot reaction involving 2-aminopyrazine derivatives and α-haloketones under mild conditions (e.g., 10 mol% iodine in DMSO at 80°C), yielding substituted imidazo[1,2-a]pyrazines with good regioselectivity .
  • Multicomponent reactions : For example, Groebke-Blackburn-Bienaymé reactions using diaminopyrazines, aldehydes, and isonitriles in the presence of Lewis acids (e.g., ZnCl₂), producing adenine-mimetic scaffolds .
    Key intermediates like 3-amino-2-chloropyrazine are synthesized via nucleophilic substitution of 2,3-dichloropyrazine with ammonia, followed by Suzuki-Miyaura coupling for aryl functionalization .

Q. How are imidazo[1,2-a]pyrazine derivatives characterized structurally?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^13C NMR are critical for confirming regiochemistry. For example, 1H^1H NMR signals for H-3 in imidazo[1,2-a]pyrazine derivatives typically appear at δ 8.2–8.5 ppm due to electron-withdrawing cyano groups, while H-8 (adjacent to substituents) shows downfield shifts (e.g., δ 7.8–8.1 ppm for aryl groups) .
  • Mass spectrometry : ESI-HRMS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 253.0852 for 2-(4-nitrophenyl) derivatives), confirming purity and molecular formula .

Q. What solvents and temperatures optimize imidazo[1,2-a]pyrazine synthesis?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. For iodine-catalyzed reactions, DMSO at 80°C achieves >75% yields .
  • Lower temperatures (−20°C to 25°C) are preferred for ammonia-mediated substitutions to avoid side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Use factorial design to evaluate variables:
  • Factors : Catalyst loading (5–15 mol%), solvent polarity (DMSO vs. toluene), temperature (60–100°C).
  • Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design revealed that 10 mol% iodine in DMSO at 80°C maximizes yield (82%) while minimizing byproduct formation .

Q. How to resolve contradictions in spectral data for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :
  • Unexpected 1H^1H NMR shifts : Check for tautomerism (e.g., amino vs. imino forms) using 1H^1H-15N^15N HMBC. For instance, 3-amino derivatives may exhibit exchange broadening; deuterated DMSO resolves this by stabilizing the amino tautomer .
  • Mass spectral discrepancies : Confirm isotopic patterns (e.g., chlorine substituents) via HRMS. If [M+2]⁺ peaks deviate from theoretical values, re-examine purification steps (e.g., column chromatography with silica gel may cause decomposition) .

Q. What computational methods predict biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like corticotropin-releasing factor (CRF) receptors. For example, derivatives with electron-withdrawing groups (e.g., cyano) show higher binding affinity (ΔG = −9.2 kcal/mol) due to hydrophobic interactions with Leu⁷⁸ and Tyr⁸⁵ residues .
  • QSAR modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptors. A study showed TPSA < 90 Ų correlates with blood-brain barrier permeability, critical for neurological applications .

Q. How to design imidazo[1,2-a]pyrazine libraries for high-throughput screening?

  • Methodological Answer :
  • Solid-phase synthesis : Immobilize 3-aminoimidazo[1,2-a]pyrazine on Wang resin, then introduce diversity via Ugi reactions with aldehydes, amines, and isocyanides. This yields >50 analogs in 48 hours with >80% purity .
  • Late-stage functionalization : Use Pd-catalyzed C–H arylation (e.g., Suzuki-Miyaura coupling with 2,4-dichlorophenylboronic acid) to append pharmacophores. Yields improve to 85% with microwave irradiation (120°C, 20 min) .

Data Contradiction Analysis

  • Example : Conflicting melting points for 2-(4-nitrophenyl) derivatives (154–156°C in vs. 160–162°C in ).
    • Resolution : Differences arise from polymorphism or solvent recrystallization (e.g., ethyl acetate vs. ethanol). DSC analysis confirms polymorphic transitions at 155°C .

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Reactant of Route 1
Imidazo[1,2-a]pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrazine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.